molecular formula C14H20FN3O2 B1434902 Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate CAS No. 1699599-54-6

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate

Cat. No.: B1434902
CAS No.: 1699599-54-6
M. Wt: 281.33 g/mol
InChI Key: FFXRYISMRJFAMO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-fluoropyridin-4-yl group. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2-fluoropyridine with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperazine derivative, while oxidation can produce N-oxides .

Scientific Research Applications

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the structure-activity relationships of piperazine derivatives and their biological effects.

    Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as receptors or enzymes, to modulate their activity. The presence of the fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of different chemical and biological properties compared to other piperazine derivatives .

Properties

IUPAC Name

tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXRYISMRJFAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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